molecular formula C16H10ClNO3 B606496 Cavosonstat CAS No. 1371587-51-7

Cavosonstat

Número de catálogo: B606496
Número CAS: 1371587-51-7
Peso molecular: 299.71 g/mol
Clave InChI: BXSZILNGNMDGSL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El Cavosonstat se puede sintetizar a través de una serie de reacciones químicas que involucran la formación de su estructura central, ácido 3-cloro-4-(6-hidroxiquinolin-2-il)benzoico . La ruta sintética generalmente implica:

    Formación del anillo de quinolina: Este paso involucra la ciclización de precursores apropiados en condiciones ácidas o básicas.

    Cloración: Introducción del átomo de cloro en la posición deseada en el anillo de benceno.

    Reacciones de acoplamiento: Formación del producto final a través de reacciones de acoplamiento entre los derivados de quinolina y benceno.

Métodos de producción industrial

La producción industrial de this compound probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto incluye el uso de catalizadores eficientes, condiciones de reacción controladas y técnicas de purificación como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

El Cavosonstat sufre varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina con grupos funcionales adicionales que contienen oxígeno .

Actividad Biológica

Cavosonstat, also known as N91115, is an investigational small molecule designed to enhance the stability and function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is crucial for proper lung function. The compound acts primarily as an inhibitor of S-nitrosoglutathione reductase (GSNOR), thereby increasing the levels of S-nitrosoglutathione (GSNO). This mechanism is particularly relevant in the context of cystic fibrosis (CF), where mutations in the CFTR gene lead to reduced protein function and stability.

This compound's biological activity is centered around its role as a GSNOR inhibitor. By inhibiting this enzyme, this compound helps to maintain higher levels of GSNO, which is essential for various cellular functions, including:

  • Regulation of CFTR Activity : GSNO plays a critical role in modulating CFTR activity at the cell membrane. In CF patients, low levels of GSNO are associated with decreased CFTR stability and function .
  • Nitrosative Stress Response : The inhibition of GSNOR can protect cells from nitrosative stress, a condition that can exacerbate inflammation and tissue damage in diseases like cystic fibrosis .

Pharmacokinetics

This compound exhibits rapid absorption and predictable pharmacokinetics. Key pharmacokinetic findings include:

  • Absorption : The drug is rapidly absorbed with linear pharmacokinetics. Food intake, such as high-fat meals, does not significantly affect its absorption .
  • Tolerability : Clinical trials have shown that this compound is well tolerated with no dose-limiting toxicities reported .

Clinical Trials and Efficacy

This compound has been evaluated in several clinical trials, primarily focusing on its efficacy and safety in patients with cystic fibrosis.

Phase 1 Trials

  • Objective : Assess pharmacokinetics and safety in healthy volunteers and CF patients.
  • Results : Demonstrated safety and tolerability; reductions in sweat chloride levels were noted, indicating potential efficacy .

Phase 2 Trials

  • Objective : Evaluate the efficacy of this compound added to standard therapy (Kalydeco) in adult CF patients with specific mutations.
  • Results : In a study involving 19 adults, this compound did not show significant improvements in primary endpoints such as absolute change in FEV1 or sweat chloride reduction after 8 weeks of treatment .

Summary of Key Data from Phase 2 Trial :

EndpointThis compound (400 mg BID)P-value
Absolute Change in FEV1 (% predicted)0.260.72
Absolute Change in Sweat Chloride (mmol/L)-0.30.85
Change in CFQ-R Respiratory Domain-2.900.35
Change in BMI0.210.11

These results suggest that while this compound was safe and well-tolerated, it did not meet its primary efficacy endpoints, leading to a reconsideration of its development for cystic fibrosis treatment .

Case Studies

Several case studies have highlighted the potential implications of this compound's mechanism on patient outcomes:

  • Improvement in Nutritional Status : In earlier studies involving patients not treated with Orkambi, this compound administration over four weeks showed promising trends in weight gain, suggesting improved nutritional status among participants .
  • Long-term Effects on Lung Function : Although initial trials did not show significant improvements in lung function metrics, ongoing research aims to identify specific patient populations that may benefit more from GSNOR inhibition .

Future Directions

Despite setbacks in clinical efficacy, this compound remains an important compound for further exploration. New research initiatives are focusing on precision medicine approaches to identify subgroups within the CF population that may respond better to GSNOR inhibition . Additionally, ongoing studies aim to assess this compound's potential applications beyond cystic fibrosis, including other conditions characterized by dysregulated NO signaling.

Propiedades

IUPAC Name

3-chloro-4-(6-hydroxyquinolin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3/c17-13-8-10(16(20)21)1-4-12(13)15-5-2-9-7-11(19)3-6-14(9)18-15/h1-8,19H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSZILNGNMDGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)C2=NC3=C(C=C2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1371587-51-7
Record name Cavosonstat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1371587517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cavosonstat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14775
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CAVOSONSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2Z8Q22ZE4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of 3-chloro-4-(6-methoxyquinolin-2-yl)benzoic acid (150 mg, 0.479 mmol) in anhydrous CH2Cl2 (5 mL) was added AlCl3 (320 mg, 2.40 mmol). The reaction mixture was refluxed overnight. The mixture was quenched with saturated NH4Cl (10 mL) and the aqueous layer was extracted with CH2Cl2/MeOH (v/v=10:1, 30 mL×3). The combined organic layer was washed with brine, dried over Na2SO4, filtered, and concentrated to give the crude product, which was purified by prep-HPLC (0.1% TFA as additive) to give 3-chloro-4-(6-hydroxyquinolin-2-yl)benzoic acid (25 mg, yield 18%). 1H NMR (DMSO, 400 MHz): δ 10.20 (brs, 1H), 8.30 (d, J=8.4 Hz, 1H), 8.10-8.00 (m, 2H), 7.95 (d, J=9.2 Hz, 1H), 7.80 (d, J=8.0 Hz, 1H), 7.72 (d, J=8.8 Hz, 1H), 7.38 (dd, J=6.4, 2.8 Hz, 1H), 7.22 (d, J=2.4 Hz, 1H), MS (ESI): m/z 299.9 [M+H]+.
Name
3-chloro-4-(6-methoxyquinolin-2-yl)benzoic acid
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
320 mg
Type
reactant
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.